An In-Depth Technical Guide to 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine (CAS 1260813-20-4)
An In-Depth Technical Guide to 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine (CAS 1260813-20-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers.
Introduction: The Significance of Trifluoromethylpyridines
Trifluoromethyl-substituted pyridines are a class of heterocyclic compounds that have garnered substantial attention in the fields of pharmaceutical and agrochemical research.[1] The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring can significantly modulate the physicochemical and biological properties of the parent molecule. This is primarily due to the high electronegativity and lipophilicity of the -CF3 group, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] Consequently, the 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine scaffold represents a valuable building block for the synthesis of novel bioactive compounds.[3][4]
Chemical Identity and Structure
dot graph { layout=neato; node [shape=none]; edge [style=bold];
C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- C1;
// Substituents C1_sub [label="CF3"]; C1 -- C1_sub [len=1.5];
C3_sub [label="NH2"]; C3 -- C3_sub [len=1.5];
C4_sub [label="CH2CH3"]; C4 -- C4_sub [len=1.5]; } केंद्रीकृत 4-एथिल-6-ट्राइफ्लोरोमेथिल-पाइरिडिन-3-एमाइन की रासायनिक संरचना।
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-Ethyl-6-(trifluoromethyl)pyridin-3-amine |
| CAS Number | 1260813-20-4 |
| Molecular Formula | C8H9F3N2 |
| Molecular Weight | 190.17 g/mol |
| Canonical SMILES | CCC1=C(C=CN=C1C(F)(F)F)N |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale/Comparison |
| Melting Point | Solid at room temperature | Similar substituted aminopyridines are typically solids.[5] |
| Boiling Point | > 200 °C | High boiling points are characteristic of aromatic amines with polar functional groups. |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); low water solubility. | The aromatic core and ethyl group contribute to lipophilicity, while the amine and pyridine nitrogen provide some polarity. Low water solubility is expected for similar compounds.[6] |
| pKa (of the amine) | ~4-5 | The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the amino group compared to 3-aminopyridine. |
| LogP | ~2.5 - 3.5 | The trifluoromethyl and ethyl groups increase lipophilicity. |
Spectroscopic Characterization (Anticipated)
The following sections detail the expected spectroscopic signatures for 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
-
Aromatic Protons: Two singlets or doublets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.
-
Amino Protons: A broad singlet corresponding to the -NH2 protons, the chemical shift of which will be solvent-dependent.
-
Ethyl Group Protons: A quartet (for the -CH2- group) and a triplet (for the -CH3 group) in the aliphatic region (δ 1.0-3.0 ppm).
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals for the five carbons of the pyridine ring are expected in the range of δ 110-160 ppm. The carbons attached to the trifluoromethyl group and nitrogen will show characteristic shifts.
-
Trifluoromethyl Carbon: A quartet with a large coupling constant (J-CF) due to coupling with the three fluorine atoms.
-
Ethyl Group Carbons: Two signals in the aliphatic region (δ 10-30 ppm).
¹⁹F NMR Spectroscopy
-
A singlet is expected for the -CF3 group, as there are no neighboring fluorine atoms.
Infrared (IR) Spectroscopy
-
N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-N Stretching: Aromatic C-N stretching bands are expected around 1250-1350 cm⁻¹.
-
C-F Stretching: Strong, characteristic absorption bands in the region of 1000-1350 cm⁻¹ due to the C-F bonds of the trifluoromethyl group.
-
C-H Stretching: Aliphatic and aromatic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 190.17).
-
Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the ethyl group, the amino group, and potentially rearrangement of the pyridine ring.
Reactivity and Synthetic Considerations
The reactivity of 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine is governed by its functional groups: the aromatic amine, the electron-deficient pyridine ring, and the trifluoromethyl group.
-
Amino Group: The primary amino group can act as a nucleophile and can be readily acylated, alkylated, or used in coupling reactions to form amides, sulfonamides, and other derivatives. It can also be diazotized to introduce other functional groups.
-
Pyridine Ring: The pyridine ring is generally electron-deficient, and this effect is enhanced by the presence of the trifluoromethyl group. This makes the ring susceptible to nucleophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents.
-
Trifluoromethyl Group: The -CF3 group is generally unreactive under standard synthetic conditions, contributing to the overall stability of the molecule.
Proposed Synthetic Workflow
A plausible synthetic route to 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine could involve the construction of the substituted pyridine ring followed by the introduction of the amino group.
dot graph { rankdir=LR; node [shape=box, style=rounded];
start [label="Starting Materials"]; step1 [label="Cyclocondensation"]; step2 [label="Nitration"]; step3 [label="Reduction"]; product [label="4-Ethyl-6-trifluoromethyl-\npyridin-3-ylamine"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> product; } प्रस्तावित 4-एथिल-6-ट्राइफ्लोरोमेथिल-पाइरिडिन-3-एमाइन के लिए एक सामान्यीकृत सिंथेटिक वर्कफ़्लो।
Step-by-Step Protocol (Hypothetical):
-
Cyclocondensation: A suitable trifluoromethyl-containing building block, such as a trifluoromethyl-β-ketoester, could be condensed with an enamine derived from propanal to form a dihydropyridine intermediate.
-
Oxidation: The dihydropyridine intermediate would then be oxidized to the corresponding pyridine.
-
Nitration: The pyridine ring would be nitrated to introduce a nitro group at the 3-position. The directing effects of the existing substituents would be critical in this step.
-
Reduction: The nitro group would be reduced to the primary amine using standard reducing agents such as SnCl2/HCl or catalytic hydrogenation to yield the final product.
Safety and Handling (General Recommendations)
While a specific Safety Data Sheet (SDS) for 4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine is not widely available, the following precautions are recommended based on the safety profiles of structurally similar compounds.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Disclaimer: These are general safety recommendations. Always consult a specific and up-to-date SDS for the compound before handling.
Applications in Research and Drug Development
4-Ethyl-6-trifluoromethyl-pyridin-3-ylamine is a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents. The trifluoromethyl group can enhance drug-like properties.[3]
-
Agrochemicals: For the synthesis of new herbicides, insecticides, and fungicides. Many commercial agrochemicals contain the trifluoromethylpyridine moiety.[1]
-
Materials Science: As a precursor for the synthesis of functional materials, such as polymers and dyes, with tailored electronic and physical properties.
The presence of the primary amine allows for its incorporation into larger molecules through "click chemistry" or other efficient coupling reactions, making it a versatile tool for creating compound libraries for high-throughput screening.[8]
References
- Thermo Fisher Scientific. (2025, September 24).
- Sigma-Aldrich. [4-(TRIFLUOROMETHYL)PYRIDINE-3-YL]METHYLAMINE.
- Fisher Scientific. (2025, December 24).
- Sigma-Aldrich. (2025, November 6).
- ChemicalBook. (2025, July 24). 6-Trifluoromethyl pyrimidin-4-ylamine | 672-41-3.
- Sasamori, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Ossila. (2023, December 9).
- ChemicalBook. (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis.
- Angene Chemical. (2024, April 7).
- Jiang, X., et al. (2019, May 16). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.
- Al-Amiery, A. A., et al. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
- ChemScene. 4-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-2-amine.
- Khan, I., et al. (2025, September 16). Discovery of Novel 1,3,4-oxadiazole-based Inhibitors Against Urease and Diabetes: Design, Synthesis, SAR, Biological, and Molecular Docking Screening. Medicinal Chemistry.
- Patel, R. P., et al. Exploiting Intramolecular Hydrogen Bond for Highly (Z)
- Itoh, T., et al. (2021).
- Petch, D., et al. (2023, October 13). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS. ACS Infectious Diseases.
- Mohamed, S. S., et al. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. American Journal of Case Reports and Reviews.
- BuyersGuideChem. 3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine.
- Guidechem. 5-methoxy-6-trifluoromethyl-pyridin-3-ylamine 941606-51-5 wiki.
- Bain, A., et al. (2023, April 19). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Chemistry.
- PubChem. 4-(Trifluoromethyl)pyridine.
- PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol.
- Sigma-Aldrich. N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine.
- Wójcik, M., et al. (2025, August 11). New 4-(Morpholin-4-Yl)
- ResearchGate. Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to....
- Chemspace. Ethyl 3-fluoro-6-(trifluoromethyl)
- Chem-Impex. (4-Trifluoromethyl-pyridin-3-yl)methylamine hydrochloride.
- ResearchGate. (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.
- ChemScene. N-(Piperidin-4-ylmethyl)-6-(trifluoromethyl)pyridin-2-amine dihydrochloride.
- Wang, Y., et al. (2024, July 24).
- NIST. 3-Aminopyridine.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. cmjpublishers.com [cmjpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]



